2-Amino-2-(prop-2-yn-1-yl)hex-4-ynoic acid
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Overview
Description
2-Amino-2-(prop-2-yn-1-yl)hex-4-ynoic acid is an organic compound characterized by the presence of both amino and alkyne functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(prop-2-yn-1-yl)hex-4-ynoic acid typically involves the reaction of propargylamine with appropriate alkyne-containing precursors under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(prop-2-yn-1-yl)hex-4-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alkenes or alkanes .
Scientific Research Applications
2-Amino-2-(prop-2-yn-1-yl)hex-4-ynoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(prop-2-yn-1-yl)hex-4-ynoic acid involves its interaction with specific molecular targets and pathways. The compound’s alkyne group allows it to participate in click chemistry reactions, enabling the covalent modification of biological targets. This property makes it useful in the development of chemical probes and therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
2-[(Prop-2-yn-1-yl)amino]acetic acid: Shares the alkyne and amino functional groups but differs in the overall structure.
Prop-2-yn-1-amine: Contains the alkyne group but lacks the additional functional groups present in 2-Amino-2-(prop-2-yn-1-yl)hex-4-ynoic acid.
Properties
CAS No. |
922146-50-7 |
---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-amino-2-prop-2-ynylhex-4-ynoic acid |
InChI |
InChI=1S/C9H11NO2/c1-3-5-7-9(10,6-4-2)8(11)12/h2H,6-7,10H2,1H3,(H,11,12) |
InChI Key |
PCAXWKHJPTULBB-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC(CC#C)(C(=O)O)N |
Origin of Product |
United States |
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